7-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound known for its diverse applications in scientific research This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the formation of the quinazolinone core through the reaction of anthranilic acid with formamide under high-temperature conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylamino Group: The diethylamino group is attached through a nucleophilic substitution reaction using diethylamine.
Formation of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the intermediate compound with sulfur-containing reagents such as thiourea.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial properties.
7-chloro-4-hydroxyquinoline: Used as an antimicrobial agent.
7-chloro-4-methylquinoline: Investigated for its potential as an anticancer agent.
Uniqueness
7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C15H20ClN3OS |
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Molecular Weight |
325.9 g/mol |
IUPAC Name |
7-chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H20ClN3OS/c1-3-18(4-2)8-5-9-19-14(20)12-7-6-11(16)10-13(12)17-15(19)21/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,21) |
InChI Key |
RRCRZASBAQEBEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Origin of Product |
United States |
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